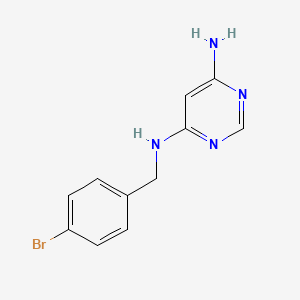

N4-(4-bromobenzyl)pyrimidine-4,6-diamine

Description

Properties

CAS No. |

1538055-74-1 |

|---|---|

Molecular Formula |

C11H11BrN4 |

Molecular Weight |

279.14 g/mol |

IUPAC Name |

4-N-[(4-bromophenyl)methyl]pyrimidine-4,6-diamine |

InChI |

InChI=1S/C11H11BrN4/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H3,13,14,15,16) |

InChI Key |

PUDJWJRVMUEBPW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNC2=NC=NC(=C2)N)Br |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=NC(=C2)N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The pyrimidine-4,6-diamine core is common across analogs, but substituents at the N4 and N6 positions dictate functional differences:

Physicochemical Properties

Critical physicochemical parameters derived from LCMS, HRMS, and synthetic yields:

- Lipophilicity : The bromobenzyl group in the target compound likely increases LogP compared to analogs with polar groups (e.g., morpholine in Compound 4b) but remains lower than trifluoroethoxy-containing Compound 18 .

- Solubility: Morpholine and dimethylamino groups (e.g., Compound 4b and 4m) improve aqueous solubility, whereas bromobenzyl may reduce it .

Preparation Methods

General Synthetic Strategy

The preparation of N4-(4-bromobenzyl)pyrimidine-4,6-diamine typically follows a sequence of:

- Formation of a bromobenzyl-substituted pyrimidine intermediate

- Introduction of amino groups at the 4 and 6 positions of the pyrimidine ring

- Functional group transformations including chlorination and substitution reactions

This approach is supported by patent literature describing the preparation of related compounds such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, which can serve as a precursor for further amination to yield pyrimidine diamines.

Detailed Preparation Methodology from Patent Literature

A notable preparation method for a closely related intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine , involves the following steps, which can be adapted for this compound synthesis:

| Step | Description | Conditions | Key Reagents |

|---|---|---|---|

| 1 | Reflux reaction of p-bromophenylacetic acid with a solid acid catalyst in methanol | 5-6 h reflux, <30 °C cooling | p-bromophenylacetic acid, solid acid catalyst (e.g., sulfate-supported iron oxide), methanol |

| 2 | Reaction of intermediate 1 with sodium methoxide and dimethyl carbonate under nitrogen atmosphere | 70-80 °C, 4-8 h | Sodium methoxide, dimethyl carbonate, methanol |

| 3 | Reaction with formamidine hydrochloride to introduce amidine functionality | 20-30 °C, 15-17 h | Formamidine hydrochloride |

| 4 | Chlorination of intermediate 3 using phosphorus oxychloride or solid phosgene in toluene with N,N-dimethylaniline or N,N-dimethylaminopyridine | 20-105 °C, 3-5 h | Phosphorus oxychloride or solid phosgene, toluene, N,N-dimethylaniline or N,N-dimethylaminopyridine |

The chlorinated product, 5-(4-bromophenyl)-4,6-dichloropyrimidine, can subsequently undergo nucleophilic substitution with ammonia or amines to introduce the diamine groups at positions 4 and 6, yielding the target pyrimidine-4,6-diamine derivative.

Notes on Catalysts and Solvents:

- Solid acid catalysts include sulfate-supported complexes on iron oxide, zirconium oxide, titanium oxide, diatomaceous earth, or silica gel.

- Hydrophobic solvents such as toluene are used for washing and extraction steps.

- Acidic solutions involved in intermediate steps can be hydrochloric acid or sulfuric acid solutions.

Example Reaction Scheme for Preparation

Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediate:

- p-Bromophenylacetic acid → (acid-catalyzed reflux in methanol) → Intermediate 1

- Intermediate 1 → (sodium methoxide, dimethyl carbonate, nitrogen atmosphere) → Intermediate 2

- Intermediate 2 → (formamidine hydrochloride, 20-30 °C) → Intermediate 3

- Intermediate 3 → (chlorination with POCl3 or phosgene, toluene, 20-105 °C) → 5-(4-bromophenyl)-4,6-dichloropyrimidine

-

- 5-(4-bromophenyl)-4,6-dichloropyrimidine → (amination with ammonia or suitable amine) → this compound

Research Findings and Analytical Data

While direct spectral data for this compound is scarce, analogous pyrimidine diamines have been characterized using:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm substitution patterns on the pyrimidine ring and benzyl moiety.

- Infrared Spectroscopy (IR): Characteristic NH2 stretching vibrations confirm diamine functionality.

- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weights, confirming substitution.

- X-ray Crystallography: Used in related pyrimidine compounds to confirm molecular structure and substitution pattern.

Summary Table of Preparation Conditions

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Catalyst | Solid acid catalyst (sulfate-supported metal oxides) | Iron oxide, zirconium oxide, titanium oxide |

| Solvent | Methanol for initial reflux; toluene for extraction and chlorination | Methanol, Toluene |

| Temperature (Step 1) | Reflux and cooling | Reflux (methanol), <30 °C cooling |

| Temperature (Step 2) | Carbonate reaction | 70-80 °C |

| Temperature (Step 3) | Formamidine reaction | 20-30 °C |

| Temperature (Step 4) | Chlorination | 20-105 °C |

| Reaction Time | Varies by step | 4-8 h (carbonate), 15-17 h (formamidine), 3-5 h (chlorination) |

| Atmosphere | Nitrogen for carbonate step | Nitrogen |

Q & A

Q. What are the optimized synthetic routes for N4-(4-bromobenzyl)pyrimidine-4,6-diamine, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. A common approach is reacting 4,6-dichloropyrimidine with 4-bromobenzylamine under basic conditions (e.g., using DIEA as a base in ethanol) to selectively substitute the chlorine atoms. To improve yield:

- Temperature Control: Maintain temperatures between 60–80°C to enhance reactivity without side-product formation .

- Stoichiometric Ratios: Use a 1:1 molar ratio of dichloropyrimidine to benzylamine derivatives to minimize dimerization .

- Purification: Employ column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol for high-purity isolation .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm substitution patterns and aromatic proton environments. For example, the 4-bromobenzyl group shows distinct splitting patterns in the aromatic region (~7.2–7.6 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., CHBrN, expected [M+H] = 293.02) .

- IR Spectroscopy: Identify amine N-H stretches (~3300 cm) and C-Br vibrations (~500–600 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for enhanced kinase inhibition?

Methodological Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF) at the pyrimidine C2 position to improve binding to ATP pockets in kinases like EGFR or FLT3 .

- Side-Chain Optimization: Replace the 4-bromobenzyl group with substituted aryl rings (e.g., 3-chloro-4-fluorophenyl) to enhance hydrophobic interactions, as seen in quinazoline-based inhibitors .

- Bioisosteric Replacement: Substitute bromine with morpholine or piperidine groups to improve solubility while retaining target affinity .

Q. What computational strategies are employed to predict the binding affinity of pyrimidine-4,6-diamine derivatives against targets like EGFR or FLT3?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains. Focus on hydrogen bonding with hinge regions (e.g., Met793 in EGFR) and hydrophobic packing in the DFG motif .

- MD Simulations: Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize candidates .

- Free Energy Perturbation (FEP): Quantify the impact of substituents (e.g., bromine vs. methyl) on binding thermodynamics .

Q. How do researchers address contradictory data in solubility and bioavailability profiles of brominated pyrimidine-diamine analogs?

Methodological Answer:

- Experimental Validation: Replicate solubility assays (e.g., shake-flask method in PBS pH 7.4) under standardized conditions. For example, N4-(3-bromophenyl) analogs show solubility <2.7e-3 g/L, requiring formulation with cyclodextrins or lipid nanoparticles .

- Physicochemical Profiling: Calculate logP (e.g., ACD/Labs) to correlate lipophilicity with permeability. Bromine’s hydrophobicity may necessitate prodrug strategies (e.g., phosphate esters) .

- In Silico Modeling: Use QSPR models (e.g., SwissADME) to predict absorption and prioritize derivatives with balanced solubility-permeability profiles .

Q. What in vivo models are appropriate for evaluating the antitumor efficacy of this compound derivatives?

Methodological Answer:

- Xenograft Models: Use immunodeficient mice implanted with EGFR-driven tumors (e.g., H1975 NSCLC cells) to assess tumor growth inhibition. Dose orally at 10–50 mg/kg/day for 21 days .

- Pharmacokinetic Studies: Collect plasma samples at intervals (0–24h) post-administration. Monitor AUC and C using LC-MS/MS to correlate exposure with efficacy .

- Toxicity Screening: Evaluate hepatic (ALT/AST) and renal (creatinine) markers weekly. Compare to controls to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.